molecular formula C11H8NO2S- B3048183 4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide CAS No. 159887-01-1

4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide

Cat. No.: B3048183
CAS No.: 159887-01-1
M. Wt: 218.25 g/mol
InChI Key: NYJHTTLXERQUIV-UHFFFAOYSA-M
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Description

4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide is a chemical compound that features a thiazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-methylthiazole with a suitable benzoic acid derivative under acidic conditions to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.BrH/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)11(13)14;/h2-6H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQSRFQWSFCQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide
Reactant of Route 3
4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide
Reactant of Route 5
4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide
Reactant of Route 6
4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide

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